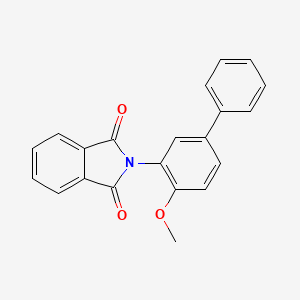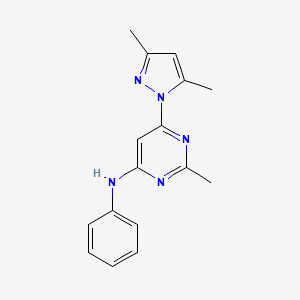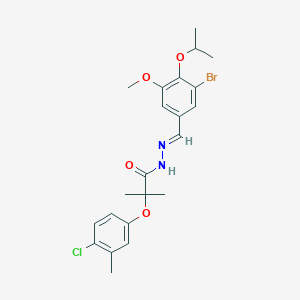
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide, commonly known as CNH-Nap, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CNH-Nap is a derivative of 2-naphthol and is primarily used as a reagent in biochemical and physiological experiments.
科学的研究の応用
CNH-Nap has a wide range of applications in scientific research. It is primarily used as a reagent in biochemical and physiological experiments to study the activity of various enzymes and proteins. CNH-Nap is also used as a fluorescent probe to detect the presence of metal ions in biological samples. Additionally, CNH-Nap has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
作用機序
The mechanism of action of CNH-Nap is not fully understood. However, it is believed that CNH-Nap acts as a chelator, binding to metal ions and preventing them from participating in various biological processes. CNH-Nap has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
CNH-Nap has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation, and may therefore have potential anti-inflammatory properties. Additionally, CNH-Nap has been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment. CNH-Nap has also been shown to act as a fluorescent probe, making it useful for detecting the presence of metal ions in biological samples.
実験室実験の利点と制限
One advantage of using CNH-Nap in lab experiments is its versatility. CNH-Nap can be used as a reagent in a variety of experiments, making it useful for studying different biological processes. Additionally, CNH-Nap is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using CNH-Nap. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, CNH-Nap may have potential side effects, which could affect the accuracy of experimental results.
将来の方向性
There are several potential future directions for research involving CNH-Nap. One area of research could focus on further elucidating the mechanism of action of CNH-Nap. This could involve studying the binding interactions between CNH-Nap and metal ions, as well as the effects of CNH-Nap on enzyme activity. Another area of research could focus on the potential anti-inflammatory and anti-tumor properties of CNH-Nap. This could involve studying the effects of CNH-Nap on inflammation and tumor growth in animal models. Additionally, research could be conducted to explore the potential use of CNH-Nap as a fluorescent probe for detecting the presence of metal ions in biological samples.
合成法
The synthesis of CNH-Nap involves the reaction of 1-hydroxy-2-naphthoic acid with 4-chloro-3-nitroaniline in the presence of a suitable coupling agent. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 1-hydroxy-2-naphthoic acid and the amino group of 4-chloro-3-nitroaniline. The resulting product is then purified by recrystallization to obtain pure CNH-Nap.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-8-6-11(9-15(14)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWJBIGWQYBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356740 |
Source


|
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
CAS RN |
68352-28-3 |
Source


|
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)


![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)


